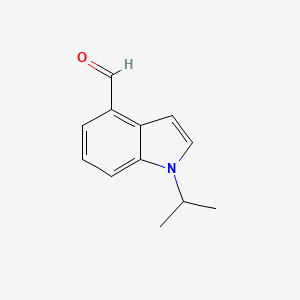

1H-Indole-4-carboxaldehyde, 1-(1-methylethyl)-

Overview

Description

1H-Indole-4-carboxaldehyde, also known as 4-Formylindole, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It participates in the synthesis of arcyriacyanin A .

Synthesis Analysis

The synthesis of 4-indole-4-carboxaldehyde has been reported . It also participates in the intramolecular Friedel-Crafts (FC) acylation .Molecular Structure Analysis

The molecular formula of 1H-Indole-4-carboxaldehyde is C9H7NO . Its molecular weight is 145.1580 .Chemical Reactions Analysis

1H-Indole-4-carboxaldehyde is a reactant in the Biginelli reaction . It is also used in the synthesis of aurora kinase A inhibitors, preparation of antitumor agents, and synthesis of Hantzsch pyridine-containing Schiff bases .Physical And Chemical Properties Analysis

1H-Indole-4-carboxaldehyde is a solid at room temperature . Its melting point is between 139-143 °C .Scientific Research Applications

Scientific Research Applications of 1H-Indole-4-carboxaldehyde, 1-(1-methylethyl)-

Synthetic Approaches and Chemical Transformations Indole derivatives, including 1H-Indole-4-carboxaldehyde, 1-(1-methylethyl)-, are central to numerous synthetic methodologies due to their presence in a wide range of biologically active compounds. The strategic synthesis of indoles has been a point of interest, leading to the development of various synthetic methods. Indole synthesis has been classified into several types based on the bond formation in the indole ring, highlighting the diversity of approaches for constructing the indole nucleus (Taber & Tirunahari, 2011). This classification provides a framework for understanding the synthetic routes applicable to 1H-Indole-4-carboxaldehyde, 1-(1-methylethyl)-.

Biological Activity and Drug Development Knoevenagel condensation, a reaction involving the formation of α, β‐unsaturated ketones/carboxylic acids, plays a significant role in the development of anticancer agents. This reaction, applied to indole and related scaffolds, generates compounds with remarkable anticancer activity, indicating the potential of indole derivatives in cancer therapy (Tokala, Bora, & Shankaraiah, 2022). The versatility of indole structures, including modifications of 1H-Indole-4-carboxaldehyde, 1-(1-methylethyl)-, in generating pharmacologically relevant molecules underlines their significance in drug discovery.

Catalytic Transformations and Material Science Palladium-catalyzed cascade reactions have emerged as powerful tools for the annulative π-extension of indoles to carbazoles, a transformation crucial for the development of functional materials and pharmaceuticals. This approach underscores the utility of indole derivatives in accessing fused aromatic systems, showcasing their broad applicability in material science and medicinal chemistry (Dinda, Bhunia, & Jana, 2020).

Pharmacokinetics and Hepatic Protection Indole-3-carbinol (I3C) and its derivatives, closely related to the indole scaffold of 1H-Indole-4-carboxaldehyde, 1-(1-methylethyl)-, exhibit protective effects against chronic liver diseases. These compounds modulate transcriptional factors, relieve oxidative stress, and inhibit DNA synthesis, offering a multifaceted approach to hepatic protection (Wang et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

1-Propan-2-ylindole-4-carbaldehyde, also known as 1-(propan-2-yl)-1H-indole-4-carbaldehyde, is a derivative of indole, a prevalent pharmacophore in nature . Indole derivatives have been found to target various biological receptors and enzymes . They have been used in designing targeted therapeutics, particularly anticancer agents

Mode of Action

The mode of action of indole derivatives often involves their interaction with these targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit the assembly of microtubules, a crucial process in cell division . .

Result of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, indole is a signaling molecule produced by both bacteria and plants, and its roles in these organisms and the human gut have been discussed . .

properties

IUPAC Name |

1-propan-2-ylindole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(2)13-7-6-11-10(8-14)4-3-5-12(11)13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPCAUHQODEYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC=C21)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-4-carboxaldehyde, 1-(1-methylethyl)- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B3111952.png)

![8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3111966.png)

![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B3111976.png)

![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)

![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)